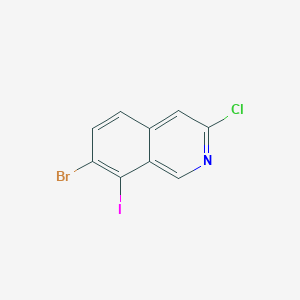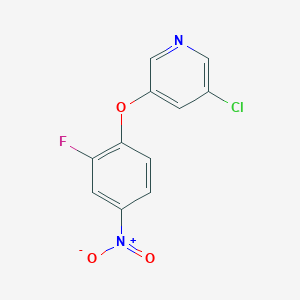
3-Cyclopropyl-5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropyl-5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a cyclopropyl group and a dimethyl-pyrrol group, which may impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Attachment of the Dimethyl-Pyrrol Group: This step may involve the reaction of the pyrazole intermediate with a suitable pyrrole derivative under conditions that promote substitution.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the pyrazole ring or the cyclopropyl group, potentially leading to ring-opening or hydrogenation products.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the pyrazole or pyrrole rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under acidic or basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropyl-5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazole may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 3-Cyclopropyl-5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2,5-Dimethyl-pyrrol-1-yl)-1H-pyrazole: Lacks the cyclopropyl group, which may affect its chemical and biological properties.
5-Cyclopropyl-1H-pyrazole: Lacks the dimethyl-pyrrol group, potentially leading to different reactivity and applications.
Uniqueness
The presence of both the cyclopropyl and dimethyl-pyrrol groups in 3-Cyclopropyl-5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazole may confer unique properties, such as enhanced stability, specific binding affinities, or distinct reactivity patterns compared to similar compounds.
Eigenschaften
Molekularformel |
C12H15N3 |
|---|---|
Molekulargewicht |
201.27 g/mol |
IUPAC-Name |
5-cyclopropyl-3-(2,5-dimethylpyrrol-1-yl)-1H-pyrazole |
InChI |
InChI=1S/C12H15N3/c1-8-3-4-9(2)15(8)12-7-11(13-14-12)10-5-6-10/h3-4,7,10H,5-6H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
JHHGUCBMLBFMPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(N1C2=NNC(=C2)C3CC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![5-(2-aminoethyl)-2-methyl-5H-furo[3,2-c]pyridin-4-one](/img/structure/B8439117.png)


![1-Ethyl-5-methoxy-1h-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B8439138.png)

